molecular formula C22H16ClN3O5 B11058502 6-(4-chlorophenyl)-3-(3-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-chlorophenyl)-3-(3-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11058502
M. Wt: 437.8 g/mol
InChI Key: ZPMSFDKNUSZIOB-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound that belongs to the class of isoxazoloisoindoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a methanoisoxazoloisoindole core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Methanoisoxazoloisoindole Core: This step may involve a series of cyclization reactions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes may be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE
  • 6-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(3-nitrophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C22H16ClN3O5/c23-11-4-6-12(7-5-11)25-21(27)16-14-9-15(17(16)22(25)28)20-18(14)19(24-31-20)10-2-1-3-13(8-10)26(29)30/h1-8,14-18,20H,9H2

InChI Key

ZPMSFDKNUSZIOB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N(C3=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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